N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(2-bicyclo[221]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is a complex organic compound that features a bicyclic structure and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the acetamide group: This step may involve the reaction of the bicyclic intermediate with an acyl chloride or anhydride.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
N-(2-bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxyanilino)acetamide: Lacks the N-methylsulfonyl group.
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylamino)acetamide: Lacks the sulfonyl group.
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylphenyl)acetamide: Has a different substitution pattern on the aromatic ring.
Uniqueness
The presence of the N-methylsulfonyl group in N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide may confer unique properties, such as increased solubility, enhanced binding affinity to certain molecular targets, or improved stability under physiological conditions.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-24-16-6-5-13(9-14(16)18)20(25(2,22)23)10-17(21)19-15-8-11-3-4-12(15)7-11/h5-6,9,11-12,15H,3-4,7-8,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNSOJDMODFIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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